molecular formula C23H25N5O3 B3982552 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methylbenzoyl)piperazine

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methylbenzoyl)piperazine

Cat. No. B3982552
M. Wt: 419.5 g/mol
InChI Key: GLOSBYOJPSLHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methylbenzoyl)piperazine, also known as DNPP, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug development. DNPP is a piperazine derivative that has been shown to exhibit promising pharmacological properties, including antitumor, anti-inflammatory, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methylbenzoyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of the enzyme matrix metalloproteinase-2 (MMP-2), which is involved in the breakdown of extracellular matrix and is overexpressed in many types of cancer. This compound has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, this compound has been found to exhibit antioxidant activity and to inhibit the formation of reactive oxygen species (ROS). This compound has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methylbenzoyl)piperazine is its broad range of pharmacological properties, which make it a potential candidate for the treatment of various diseases. This compound is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo. Further studies are needed to determine the optimal dosage and safety profile of this compound.

Future Directions

There are many potential future directions for the study of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methylbenzoyl)piperazine. One area of research could focus on the development of this compound derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of research could explore the use of this compound in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify the specific signaling pathways and enzymes that it targets. Overall, the study of this compound has the potential to lead to the development of novel drugs for the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-methylbenzoyl)piperazine has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-16-6-4-5-7-20(16)23(29)26-12-10-25(11-13-26)19-8-9-21(28(30)31)22(15-19)27-18(3)14-17(2)24-27/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOSBYOJPSLHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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